molecular formula C6H12O4 B12713004 alpha-D-Digitoxofuranose CAS No. 97331-74-3

alpha-D-Digitoxofuranose

Cat. No.: B12713004
CAS No.: 97331-74-3
M. Wt: 148.16 g/mol
InChI Key: PIPAQLDLZHBXTP-DPYQTVNSSA-N
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Description

Alpha-D-Digitoxofuranose: is a deoxy sugar, specifically a furanose form of digitoxose. It is a monosaccharide derivative that plays a crucial role in the structure of cardiac glycosides, such as digitoxin and digoxin. These glycosides are well-known for their use in treating heart conditions by increasing the force of heart contractions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Digitoxofuranose typically involves the selective reduction of digitoxose. One common method is the reduction of digitoxose using sodium borohydride (NaBH4) in methanol, followed by purification through crystallization . The reaction conditions are generally mild, with the reaction being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the leaves of Digitalis species. The extraction process includes steps like solvent extraction, filtration, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Digitoxofuranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form digitoxonic acid.

    Reduction: Reduction reactions can convert it into different deoxy sugars.

    Substitution: It can participate in substitution reactions to form glycosidic bonds with other molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Acidic or basic catalysts are often used to facilitate glycosidic bond formation.

Major Products:

    Oxidation: Digitoxonic acid.

    Reduction: Various deoxy sugars.

    Substitution: Glycosides with different aglycones.

Scientific Research Applications

Alpha-D-Digitoxofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-D-Digitoxofuranose is primarily related to its role in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular sodium levels. This, in turn, promotes calcium influx through the sodium-calcium exchanger, resulting in increased cardiac contractility .

Comparison with Similar Compounds

    Alpha-D-Glucose: A common monosaccharide with a similar furanose structure.

    Alpha-D-Galactose: Another monosaccharide with a similar structure but different stereochemistry.

    Alpha-D-Mannose: A hexose sugar with a similar furanose form.

Uniqueness: Alpha-D-Digitoxofuranose is unique due to its role in cardiac glycosides, which are not commonly found in other similar sugars. Its specific structure allows it to participate in the formation of bioactive glycosides that have significant therapeutic effects on heart conditions .

Properties

CAS No.

97331-74-3

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol

InChI

InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1

InChI Key

PIPAQLDLZHBXTP-DPYQTVNSSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](C[C@H](O1)O)O)O

Canonical SMILES

CC(C1C(CC(O1)O)O)O

Origin of Product

United States

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